Osi-930 - 728033-96-3

Osi-930

Catalog Number: EVT-287570
CAS Number: 728033-96-3
Molecular Formula: C22H16F3N3O2S
Molecular Weight: 443.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

OSI-930, chemically known as 3-[(quinolin-4-ylmethyl)-amino]-N-[4-(trifluoromethoxy)phenyl] thiophene-2-carboxamide [, , ], is a small molecule classified as a tyrosine kinase inhibitor (TKI) [, , , ]. It exhibits potent inhibitory activity against several receptor tyrosine kinases, most notably c-Kit, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR) [, , , , , ]. OSI-930 has garnered significant attention in scientific research as a potential antitumor agent due to its ability to inhibit these key signaling pathways involved in tumor growth and angiogenesis [, , , , , , ].

Source and Classification

Osi-930 was synthesized by OSI Pharmaceuticals Inc. as part of a series of compounds aimed at inhibiting specific receptor tyrosine kinases involved in cancer progression. Its chemical structure is defined as N-(4-trifluoromethoxyphenyl) 3-((quinolin-4-ylmethyl)amino) thiophene-2-carboxamide, with the molecular formula C22H16F3N3O2S and a molecular weight of 439.44 g/mol . The compound falls under the category of thiophene-derived tyrosine kinase inhibitors, which are known for their role in disrupting signaling pathways that promote tumor growth.

Synthesis Analysis

The synthesis of Osi-930 involves several key steps, primarily focusing on the formation of the thiophene ring and subsequent coupling reactions. The process typically includes:

  1. Starting Materials: The synthesis begins with 4-trifluoromethoxy aniline and methyl-3-thiophenecarboxylate.
  2. Coupling Reaction: A coupling reaction is performed to link the aniline derivative with the thiophene moiety under specific conditions, often utilizing coupling agents to facilitate the formation of the desired bond.
  3. Purification: Following synthesis, the product undergoes purification through high-performance liquid chromatography (HPLC) to isolate Osi-930 from unreacted starting materials and by-products.

The detailed synthesis protocol may involve variations in temperature, reaction time, and solvent systems to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of Osi-930 features a thiophene ring fused with a quinoline derivative, which is critical for its biological activity. Key features include:

  • Functional Groups: The presence of trifluoromethoxy and carboxamide groups enhances its binding affinity to target receptors.
  • Spatial Configuration: The three-dimensional arrangement of atoms allows for effective interaction with c-Kit and KDR, facilitating inhibition of their kinase activity.

Structural elucidation techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of synthesized Osi-930 .

Chemical Reactions Analysis

Osi-930 participates in various chemical reactions that are essential for its pharmacological activity:

  1. Kinase Inhibition: It acts as a competitive inhibitor for c-Kit and KDR by binding to their ATP-binding sites, thereby blocking downstream signaling pathways associated with tumor growth.
  2. Metabolic Stability: Studies have shown that Osi-930 undergoes metabolic transformations in liver cytosol, producing metabolites that may retain or alter its biological activity .

The kinetics of these reactions can be influenced by factors such as substrate concentration and enzymatic activity.

Mechanism of Action

Osi-930 exerts its antitumor effects through dual mechanisms:

  1. Direct Inhibition: By inhibiting c-Kit, Osi-930 disrupts signaling pathways that promote cell proliferation and survival in tumors expressing this receptor.
  2. Angiogenesis Disruption: Inhibition of KDR affects endothelial cell function, reducing blood vessel formation necessary for tumor growth .

This dual action makes Osi-930 a promising candidate for treating cancers characterized by aberrant c-Kit or KDR signaling.

Physical and Chemical Properties Analysis

The physical and chemical properties of Osi-930 are crucial for understanding its behavior in biological systems:

  • Solubility: Osi-930 exhibits moderate solubility in organic solvents, which is important for formulation into pharmaceutical preparations.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can be obtained through differential scanning calorimetry (DSC) analysis.

These properties influence the compound's bioavailability and therapeutic efficacy .

Applications

Osi-930 has significant potential applications in cancer therapy:

  1. Clinical Trials: It has undergone Phase I clinical trials to evaluate its safety and efficacy in patients with advanced solid tumors .
  2. Combination Therapy: Research indicates that Osi-930 may enhance the effectiveness of other anticancer agents by overcoming drug resistance mechanisms mediated by ATP-binding cassette transporters .
  3. Preclinical Studies: Further investigations are ongoing to explore its utility against various cancer types characterized by abnormal c-Kit or KDR expression.
Molecular Pharmacology of OSI-930

Tyrosine Kinase Inhibition Profiles

Selective Targeting of c-Kit and VEGFR-2 Signaling Axes

OSI-930 (chemical name: 3-((4-quinolinylmethyl)amino)-N-(4-(trifluoromethoxy)phenyl)-2-thiophenecarboxamide) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor designed to concurrently disrupt tumor proliferation and angiogenesis. Its primary targets are the receptor tyrosine kinases (RTKs) c-Kit (stem cell factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2, also known as KDR). Inhibition of c-Kit directly impedes tumor cell proliferation and survival in malignancies driven by Kit signaling, such as gastrointestinal stromal tumors (GISTs) and mast cell leukemia. Concurrently, blockade of VEGFR-2 kinase activity suppresses endothelial cell migration and tube formation, critically disrupting tumor angiogenesis [3] [5] [8].

Biochemical assays confirm OSI-930's high potency against these targets:

  • VEGFR-2/KDR: IC~50~ = 9 nM
  • c-Kit: IC~50~ = 80 nM [4] [8]

Cellular functional assays corroborate this activity. In HMC-1 mast cell leukemia cells (which harbor constitutively active c-Kit), OSI-930 inhibits proliferation with an IC~50~ of 14 nM and induces apoptosis (EC~50~ = 34 nM). In contrast, it exhibits minimal activity against COLO-205 colorectal cancer cells lacking mutant RTKs, underscoring its selectivity for Kit-dependent phenotypes [3] [8].

  • Table 1: Primary Kinase Targets of OSI-930
    TargetAliasIC~50~ (nM)Cellular Function
    VEGFR-2KDR9Angiogenesis, endothelial cell survival
    c-KitSCFR80Cell proliferation, survival, differentiation
    CSF-1Rc-Fms15Macrophage differentiation, tumor microenvironment
    FLT-1VEGFR-18Angiogenesis, monocyte migration

Comparative Inhibition Kinetics Against Split Kinase Domain RTKs (KDR, CSF-1R, FLT1)

OSI-930 demonstrates distinct inhibitory kinetics across the split kinase domain RTK family. Beyond its primary targets, it potently inhibits CSF-1R (colony-stimulating factor-1 receptor; IC~50~ = 15 nM) and FLT-1 (VEGFR-1; IC~50~ = 8 nM) [4] [8]. This broad-spectrum activity positions OSI-930 as a modulator of both tumor cell-autonomous pathways (via c-Kit) and microenvironmental signaling (via VEGFRs and CSF-1R).

Kinase selectivity profiling reveals a hierarchical inhibition pattern:

  • Highest affinity: VEGFR-2 (KDR) and VEGFR-1 (FLT-1) (single-digit nM IC~50~)
  • Moderate affinity: CSF-1R and c-Kit (low double-digit nM IC~50~)
  • Lower affinity: PDGFRα/β (>3,400 nM), Flt-3 (>1,300 nM), Abl (>4,700 nM) [3] [8]

Enzyme kinetic analyses indicate time-dependent inhibition for some targets, suggesting induced-fit binding mechanisms. For example, OSI-930 inactivates cytochrome P450 3A4 (CYP3A4) with a K~i~ of 24 µM in a time- and concentration-dependent manner, though this is unrelated to its primary RTK targets [1] [8]. For VEGFR-2 and c-Kit, inhibition follows classical competitive kinetics at the ATP-binding site, as confirmed by crystallographic studies of analogous quinoline-based inhibitors [1].

Structural Determinants of Multi-Kinase Selectivity

The molecular architecture of OSI-930 underpins its unique selectivity profile. It features a thiophene-carboxamide core linked to a quinoline moiety via a methylamino bridge and a 4-(trifluoromethoxy)phenyl group (CAS: 728033-96-3; molecular formula: C~22~H~16~F~3~N~3~O~2~S) [3] [5] [8]. Three regions dictate target engagement:

  • Quinoline domain: Binds the hinge region of VEGFR-2 and c-Kit via hydrogen bonding.
  • Thiophene-carboxamide linker: Occupies the hydrophobic pocket adjacent to the ATP-binding site.
  • 4-(Trifluoromethoxy)phenyl group: Extends into the solvent channel, minimizing steric clashes with non-target kinases [3] [8].

Structure-activity relationship (SAR) studies highlight the sensitivity of kinase selectivity to quinoline modifications. Replacing the quinoline with substituted pyridyl or phenyl rings alters target preferences:

  • Aminopyridyl analogues (e.g., Compound 6): Retain potent c-Kit/VEGFR-2 inhibition (91% and 88% inhibition at 10 µM, respectively).
  • Ortho-Nitrophenyl analogues (e.g., Compound 7): Shift activity toward ABCG2 transporter inhibition (IC~50~ = 16.67 µM) with reduced RTK affinity [1] [6].

The aminopyridyl derivative (Compound 6) achieves 91% c-Kit inhibition at 10 µM, while the ortho-nitrophenyl variant (Compound 7) loses RTK inhibitory capacity but potently blocks the ABCG2 efflux pump. This demonstrates that minor alterations in the heterocyclic domain can profoundly redirect target specificity [1] [6].

  • Table 2: Impact of Quinoline Domain Modifications on OSI-930 Activity
    Quinoline ReplacementExample Compoundc-Kit Inhibition (10 µM)KDR Inhibition (10 µM)ABCG2 Inhibition (IC~50~)
    None (Quinoline)OSI-93080 nM (IC~50~)9 nM (IC~50~)>100 µM
    Aminopyridyl691%88%>50 µM
    ortho-Nitrophenyl7<20%<20%16.67 µM
    Nitropyridyl5<20%<20%13.67 µM

Properties

CAS Number

728033-96-3

Product Name

Osi-930

IUPAC Name

3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide

Molecular Formula

C22H16F3N3O2S

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C22H16F3N3O2S/c23-22(24,25)30-16-7-5-15(6-8-16)28-21(29)20-19(10-12-31-20)27-13-14-9-11-26-18-4-2-1-3-17(14)18/h1-12,27H,13H2,(H,28,29)

InChI Key

FGTCROZDHDSNIO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)CNC3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

N-(4-trifluoromethoxyphenyl)3-((quinolin-4-ylmethyl)amino)thiophene-2-carboxamide
OSI 930
OSI-930
OSI930

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CNC3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.